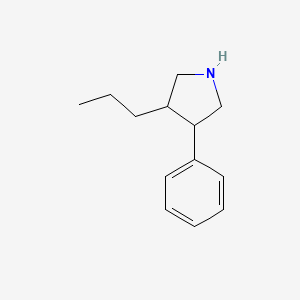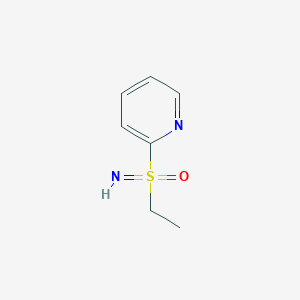![molecular formula C18H23NO B13250995 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base to form the intermediate 3,5-dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for manufacturing processes that require precise control over chemical reactions.
作用機序
The mechanism of action of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-Methoxyphenethylamine: Another related compound with a simpler structure and different reactivity.
Uniqueness
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
1-[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H23NO/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3/h5-10,19H,11-12H2,1-4H3 |
InChIキー |
LUUNCKNVGWKICE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


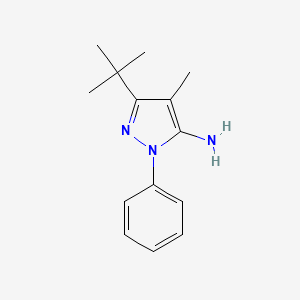
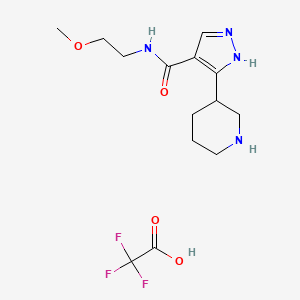

![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)
![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline](/img/structure/B13250958.png)
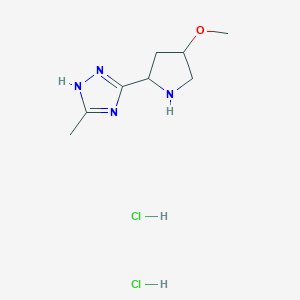
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
amine](/img/structure/B13250976.png)
